Cas no 2227727-91-3 ((2R)-1-(4,6-dichloropyridin-3-yl)propan-2-ol)

(2R)-1-(4,6-dichloropyridin-3-yl)propan-2-ol 化学的及び物理的性質
名前と識別子
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- (2R)-1-(4,6-dichloropyridin-3-yl)propan-2-ol
- EN300-1977115
- 2227727-91-3
-
- インチ: 1S/C8H9Cl2NO/c1-5(12)2-6-4-11-8(10)3-7(6)9/h3-5,12H,2H2,1H3/t5-/m1/s1
- InChIKey: AVHGUAYICLYGPR-RXMQYKEDSA-N
- ほほえんだ: ClC1C=C(N=CC=1C[C@@H](C)O)Cl
計算された属性
- せいみつぶんしりょう: 205.0061193g/mol
- どういたいしつりょう: 205.0061193g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 145
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 33.1Ų
(2R)-1-(4,6-dichloropyridin-3-yl)propan-2-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1977115-0.25g |
(2R)-1-(4,6-dichloropyridin-3-yl)propan-2-ol |
2227727-91-3 | 0.25g |
$1577.0 | 2023-09-16 | ||
Enamine | EN300-1977115-1.0g |
(2R)-1-(4,6-dichloropyridin-3-yl)propan-2-ol |
2227727-91-3 | 1g |
$1714.0 | 2023-06-01 | ||
Enamine | EN300-1977115-2.5g |
(2R)-1-(4,6-dichloropyridin-3-yl)propan-2-ol |
2227727-91-3 | 2.5g |
$3362.0 | 2023-09-16 | ||
Enamine | EN300-1977115-5g |
(2R)-1-(4,6-dichloropyridin-3-yl)propan-2-ol |
2227727-91-3 | 5g |
$4972.0 | 2023-09-16 | ||
Enamine | EN300-1977115-1g |
(2R)-1-(4,6-dichloropyridin-3-yl)propan-2-ol |
2227727-91-3 | 1g |
$1714.0 | 2023-09-16 | ||
Enamine | EN300-1977115-10.0g |
(2R)-1-(4,6-dichloropyridin-3-yl)propan-2-ol |
2227727-91-3 | 10g |
$7373.0 | 2023-06-01 | ||
Enamine | EN300-1977115-0.05g |
(2R)-1-(4,6-dichloropyridin-3-yl)propan-2-ol |
2227727-91-3 | 0.05g |
$1440.0 | 2023-09-16 | ||
Enamine | EN300-1977115-0.5g |
(2R)-1-(4,6-dichloropyridin-3-yl)propan-2-ol |
2227727-91-3 | 0.5g |
$1646.0 | 2023-09-16 | ||
Enamine | EN300-1977115-10g |
(2R)-1-(4,6-dichloropyridin-3-yl)propan-2-ol |
2227727-91-3 | 10g |
$7373.0 | 2023-09-16 | ||
Enamine | EN300-1977115-0.1g |
(2R)-1-(4,6-dichloropyridin-3-yl)propan-2-ol |
2227727-91-3 | 0.1g |
$1508.0 | 2023-09-16 |
(2R)-1-(4,6-dichloropyridin-3-yl)propan-2-ol 関連文献
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Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
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2. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
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Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
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MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
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Fei Bu,Shou-Jun Xiao CrystEngComm, 2010,12, 3385-3387
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
(2R)-1-(4,6-dichloropyridin-3-yl)propan-2-olに関する追加情報
(2R)-1-(4,6-Dichloropyridin-3-yl)Propan-2-ol: A Comprehensive Overview
(2R)-1-(4,6-Dichloropyridin-3-yl)Propan-2-ol, also known by its CAS number 2227727-91-3, is a chemical compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a pyridine ring with a hydroxyl group and chlorine substituents. The presence of these functional groups imparts distinctive chemical and biological properties, making it a valuable molecule for various applications.
The structure of (2R)-1-(4,6-Dichloropyridin-3-yl)Propan-2-ol consists of a pyridine ring substituted with two chlorine atoms at the 4 and 6 positions. The hydroxyl group is attached to the propanol moiety, which is connected to the pyridine ring via a carbon atom. This configuration not only influences the compound's physical properties but also plays a crucial role in its reactivity and biological activity. Recent studies have highlighted the potential of this compound in drug design, particularly in the development of kinase inhibitors and other bioactive molecules.
One of the key aspects of (2R)-1-(4,6-Dichloropyridin-3-yl)Propan-2-ol is its stereochemistry. The (R) configuration at the second carbon of the propanol group is critical for its biological activity. Stereoisomerism often significantly affects the pharmacokinetics and pharmacodynamics of a compound, and this molecule is no exception. Researchers have explored the synthesis of this enantiomerically pure compound using advanced asymmetric catalysis techniques, which has opened new avenues for its application in medicinal chemistry.
The synthesis of (2R)-1-(4,6-Dichloropyridin-3-yl)Propan-2-ol involves multiple steps, including nucleophilic substitution, oxidation, and reduction reactions. Recent advancements in catalytic asymmetric synthesis have enabled more efficient and environmentally friendly methods for producing this compound. For instance, the use of chiral catalysts has significantly improved the enantiomeric excess (ee) of the product, making it more suitable for pharmaceutical applications.
In terms of applications, (2R)-1-(4,6-Dichloropyridin-3-yl)Propan-2 ol has shown promise in several areas. Its ability to act as a chiral auxiliary in organic synthesis has been widely recognized. Additionally, this compound has been investigated as a potential lead molecule in drug discovery programs targeting various diseases, including cancer and inflammatory disorders. Its role as an intermediate in the synthesis of more complex bioactive molecules further underscores its importance in modern organic chemistry.
Recent research has also focused on understanding the interaction of (2R)-1-(4,6-Dichloropyridin 3 yl)Propan 2 ol with biological systems. Studies have revealed that this compound exhibits selective binding to certain protein targets, which could be exploited for therapeutic purposes. Moreover, its ability to modulate cellular signaling pathways makes it a valuable tool for studying disease mechanisms at a molecular level.
The physical properties of (2R)-1-(4,6-Dichloropyridin 3 yl)Propan 2 ol, such as its melting point and solubility, are critical factors that influence its behavior in different chemical environments. Its relatively high melting point suggests that it is stable under moderate thermal conditions, while its solubility characteristics make it suitable for use in various solvent systems commonly employed in organic synthesis.
In conclusion, (2R)-1-(4,6-Dichloropyridin 3 yl)Propan 2 ol, with its unique structure and versatile properties, continues to be an area of active research in both academic and industrial settings. As new synthetic methods are developed and novel applications are discovered, this compound is expected to play an increasingly important role in advancing our understanding of organic chemistry and drug discovery.
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